molecular formula C7H5ClINO B2777312 2-Chloro-6-iodobenzamide CAS No. 1261686-40-1

2-Chloro-6-iodobenzamide

Cat. No. B2777312
CAS RN: 1261686-40-1
M. Wt: 281.48
InChI Key: WYSMVPXUCURIBK-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzamide is a chemical compound with the molecular formula C7H5ClINO . It has a molecular weight of 281.48 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodobenzamide consists of a benzene ring with an amide group (CONH2) and two halogens (chlorine and iodine) attached to it . The InChI code for the compound is 1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-6-iodobenzamide is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Copper-Catalyzed Synthesis

Copper-catalyzed tandem reactions of 2-iodobenzamides have demonstrated efficient methodologies for synthesizing complex compounds, offering insights into potential applications of 2-chloro-6-iodobenzamide in organic synthesis. For instance, the copper-catalyzed tandem reaction between 2-iodobenzamides and sodium azide provides an efficient method for synthesizing [1,2,3]triazolo[1,5-a][1,4]benzodiazepin-6(5H)-ones, suggesting a similar approach could be employed with 2-chloro-6-iodobenzamide for synthesizing related compounds (Wan-li Chen et al., 2015).

Crystal Engineering

The study of crystal engineering utilizing hydrogen and halogen bonds highlights the relevance of halogenated benzamides in designing novel crystal structures. Research demonstrates how molecular tapes mediated via hydrogen and halogen interactions can be used in crystal design, suggesting 2-chloro-6-iodobenzamide could play a role in developing materials with specific crystal properties (B. K. Saha et al., 2005).

Intramolecular Cyclization

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an efficient synthesis method for 3-acyl isoindolin-1-ones, which could potentially apply to 2-chloro-6-iodobenzamide for synthesizing similarly structured organic compounds (Wan-li Chen et al., 2013).

Oxidation Catalyst

A 2-iodobenzamide has been developed as a catalyst for the oxidation of alcohols at room temperature, indicating the potential for 2-chloro-6-iodobenzamide to serve as a catalyst in similar oxidation reactions, offering an efficient pathway to convert alcohols into their corresponding carbonyl compounds with excellent yields (T. Yakura et al., 2014).

Radioiodination for Imaging

The synthesis and optimization of a new benzamide derivative for malignant melanoma imaging demonstrates the significance of iodobenzamides in developing diagnostic tools. This research provides a foundation for exploring 2-chloro-6-iodobenzamide in the synthesis of analogues aimed at targeting specific diseases for imaging purposes (S. Kandil et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The safety information includes precautionary statements P

properties

IUPAC Name

2-chloro-6-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSMVPXUCURIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodobenzamide

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-26 by using 2-chloro-6-iodobenzoic acid (2.7 g, 9.6 mmol), oxalyl chloride (1.4 g, 11.5 mmol), ammonia gas, THF (20 mL) and DCM (10 mL) to afford 2.3 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 7.11 (t, J=7.8 Hz, 1H), 7.49 (d, J=8.4 Hz, 1H), 7.73 (s, 1H), 7.80 (d, J=7.8 Hz, 1H), 8.00 (s, 1H); MS (m/z): 281.98 (M+H)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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